N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Description
N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have shown valuable therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). These compounds' structures have been elucidated by spectra (IR, 1H NMR, 13C NMR, mass spectra), and their in vitro antibacterial activity was screened against Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents.
Anticancer Applications
Novel kinesin spindle protein (KSP) inhibitors, like AZD4877, exhibit excellent biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. The compound arrested cells in mitosis leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, showcasing a favorable pharmacokinetic profile and notable in vivo efficacy (Theoclitou et al., 2011).
properties
IUPAC Name |
N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-12-7-9-25(10-8-12)15(26)11-30-20-23-17(21)16(19(28)24-20)22-18(27)13-3-5-14(29-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,22,27)(H3,21,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHHYQIYXBAWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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